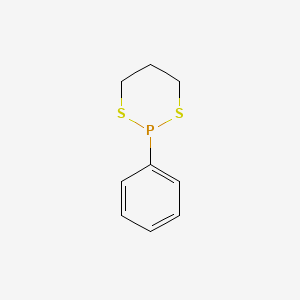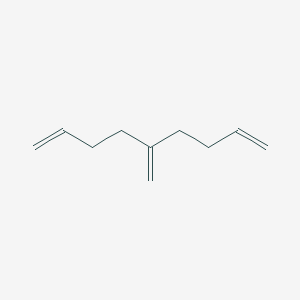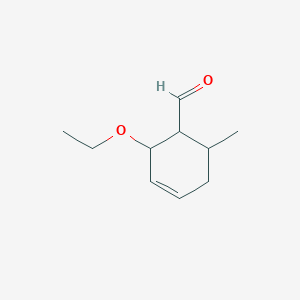![molecular formula C9H7Cl2NS2 B14620802 N-[(3,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine CAS No. 59753-75-2](/img/structure/B14620802.png)
N-[(3,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine is a chemical compound characterized by the presence of a dichlorophenyl group attached to a dithietan-2-imine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine typically involves the reaction of 3,4-dichlorobenzyl chloride with a dithietan-2-imine precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms
Applications De Recherche Scientifique
N-[(3,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-[(3,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine involves its interaction with specific molecular targets, leading to the modulation of biological pathways The compound may act by inhibiting enzymes or receptors, thereby affecting cellular processes
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with a similar dichlorophenyl group but different core structure, affecting its chemical and biological properties.
3,4-Dichloromethylphenidate: A compound with a dichlorophenyl group, used in medicinal chemistry.
Uniqueness
N-[(3,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine is unique due to its dithietan-2-imine core, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
59753-75-2 |
|---|---|
Formule moléculaire |
C9H7Cl2NS2 |
Poids moléculaire |
264.2 g/mol |
Nom IUPAC |
N-[(3,4-dichlorophenyl)methyl]-1,3-dithietan-2-imine |
InChI |
InChI=1S/C9H7Cl2NS2/c10-7-2-1-6(3-8(7)11)4-12-9-13-5-14-9/h1-3H,4-5H2 |
Clé InChI |
VEXSMHDJAQZZOE-UHFFFAOYSA-N |
SMILES canonique |
C1SC(=NCC2=CC(=C(C=C2)Cl)Cl)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8a-Ethoxy-4a,8a-dihydro-4H,5H-pyrano[2,3-b]pyran](/img/structure/B14620722.png)

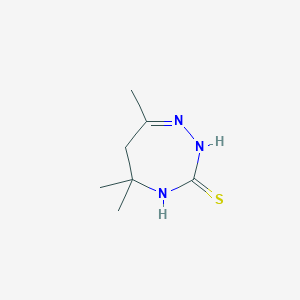
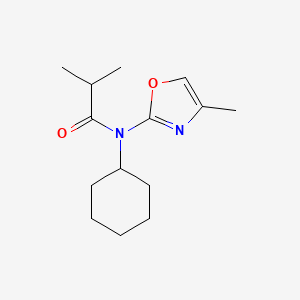
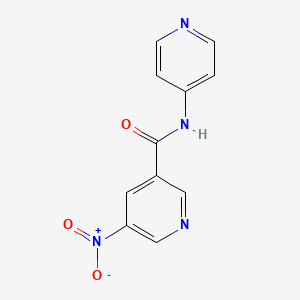
![Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylbutanoate](/img/structure/B14620730.png)
![3-[3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14620739.png)
![3-Methoxy-6-[3-(pyridin-3-yl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14620752.png)


